2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Probe Development
Researchers have developed imidazo[1,2-α]pyridines as potential probes for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT. These compounds, including variations with high affinity and selectivity towards PBR, were synthesized for in vivo studies, indicating their utility in neurological research and imaging (Katsifis et al., 2000).
Insecticidal Applications
A study explored the synthesis of various heterocycles, including pyrrole, pyridine, and benzo[d]imidazole derivatives, from a precursor related to the chemical . These compounds were evaluated for their insecticidal properties against the cotton leafworm, showcasing the compound's potential in agricultural applications (Fadda et al., 2017).
Anti-Cancer Research
A novel precursor for synthesizing imidazo[5,4-f]benzimidazole(imino)quinone was prepared, targeting the enzyme NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors. This approach aimed at increasing binding affinity to NQO1, suggesting potential applications in cancer treatment research (Shareef & Shareef, 2021).
Kinase Inhibition and Anticancer Activities
A compound, KX2-391, was identified as a highly selective inhibitor for the Src substrate binding site, leading to the synthesis and evaluation of N-benzyl substituted acetamide derivatives for Src kinase inhibitory activities. These compounds were also assessed for their anticancer activities, demonstrating the compound's relevance in cancer therapy (Fallah-Tafti et al., 2011).
Modulation of GABAA Receptors
Imidazolones and pyrrolones were synthesized and tested for their anxiolytic properties via modulation of GABAA receptor response. These compounds showed pharmacological activity without the typical side effects of benzodiazepine receptor agonists, highlighting their potential in developing safer anxiolytics (Grunwald et al., 2006).
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary depending on the specific derivative and its biological target. For example, some benzimidazole derivatives have been found to inhibit the key brain-associated human carbonic anhydrase isoform hCA VII, a promising target for the treatment of neuropathic pain .
Future Directions
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(5-morpholin-4-yl-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-19(12-26-13-22-15-3-1-2-4-18(15)26)23-17-11-16-14(5-6-21-16)24-20(17)25-7-9-28-10-8-25/h1-6,11,13,21H,7-10,12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWUYDUEOGRVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=N2)C=CN3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.